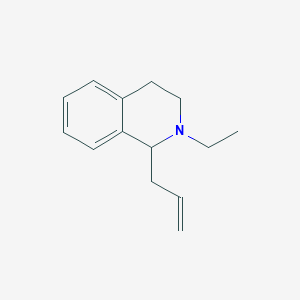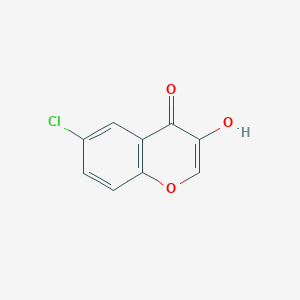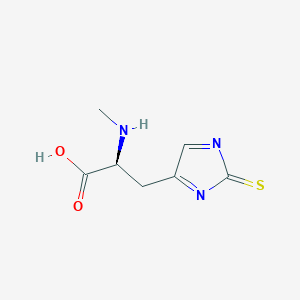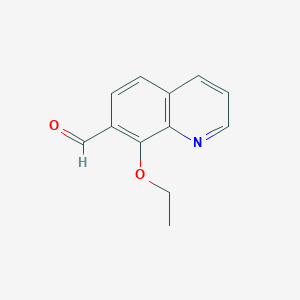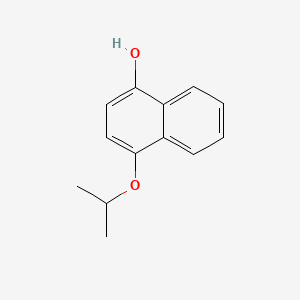
1-Naphthalenol, 4-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ISOPROPOXYNAPHTHALEN-1-OL is a chemical compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an isopropoxy group attached to the fourth position and a hydroxyl group attached to the first position of the naphthalene ring. Naphthalene derivatives, including 4-ISOPROPOXYNAPHTHALEN-1-OL, are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPOXYNAPHTHALEN-1-OL typically involves the nucleophilic aromatic substitution of a suitable naphthalene derivative. One common method is the reaction of 4-bromo-1-naphthol with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the bromine atom with the isopropoxy group.
Industrial Production Methods: Industrial production of 4-ISOPROPOXYNAPHTHALEN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-ISOPROPOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-isopropoxynaphthoquinone.
Reduction: Formation of 4-isopropoxynaphthalen-1-ol dihydro derivative.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-ISOPROPOXYNAPHTHALEN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ISOPROPOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methoxynaphthalen-1-ol: Similar structure with a methoxy group instead of an isopropoxy group.
4-Ethoxynaphthalen-1-ol: Similar structure with an ethoxy group instead of an isopropoxy group.
4-Butoxynaphthalen-1-ol: Similar structure with a butoxy group instead of an isopropoxy group.
Uniqueness: 4-ISOPROPOXYNAPHTHALEN-1-OL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can result in different interactions and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
41426-37-3 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-propan-2-yloxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O2/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,14H,1-2H3 |
InChI-Schlüssel |
WMVPFEQOLJSBDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)
![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)


![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)
